![molecular formula C12H12N2O4 B7554567 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as CPPCC, is a cyclopropane derivative that has been widely used in scientific research. CPPCC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mechanism of Action
DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid binds to the active site of DPP-IV and inhibits its enzymatic activity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been found to have other biochemical and physiological effects. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to reduce inflammation and oxidative stress in animal models of diabetes and atherosclerosis. It has also been found to have anti-cancer properties, inhibiting the growth and metastasis of various types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is its high potency and selectivity for DPP-IV inhibition. This makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is also relatively unstable and requires careful handling and storage. Its high potency can also make it difficult to determine optimal dosages for in vivo experiments.
Future Directions
There are several potential future directions for research on 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. One area of interest is the development of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid analogs with improved stability and pharmacokinetic properties. Another area is the investigation of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid as a potential therapeutic agent.
Synthesis Methods
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized by reacting 4-aminophenylacetic acid with diethyl oxalate to form a diethyl ester intermediate. The intermediate is then reacted with chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with sodium hydride to form 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid.
Scientific Research Applications
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. As a DPP-IV inhibitor, 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can increase insulin secretion and improve glucose tolerance. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(15)7-1-3-8(4-2-7)14-10(16)12(5-6-12)11(17)18/h1-4H,5-6H2,(H2,13,15)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGVGGUJGMOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
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